CJ-2360

Beschreibung

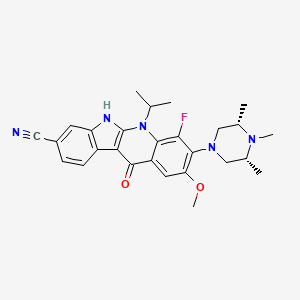

Key structural features include:

- Methoxy group at position 2, influencing steric and electronic interactions.

- Propan-2-yl group at position 5, contributing to lipophilicity and steric bulk.

- (3R,5S)-3,4,5-Trimethylpiperazinyl group at position 3, which may enhance solubility and modulate interactions with biological targets.

- Oxo group at position 11, stabilizing the planar conformation critical for DNA intercalation.

Eigenschaften

Molekularformel |

C27H30FN5O2 |

|---|---|

Molekulargewicht |

475.6 g/mol |

IUPAC-Name |

4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile |

InChI |

InChI=1S/C27H30FN5O2/c1-14(2)33-24-19(26(34)22-18-8-7-17(11-29)9-20(18)30-27(22)33)10-21(35-6)25(23(24)28)32-12-15(3)31(5)16(4)13-32/h7-10,14-16,30H,12-13H2,1-6H3/t15-,16+ |

InChI-Schlüssel |

LOONVQWRKJLEEG-IYBDPMFKSA-N |

Isomerische SMILES |

C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C3C(=C2F)N(C4=C(C3=O)C5=C(N4)C=C(C=C5)C#N)C(C)C)OC |

Kanonische SMILES |

CC1CN(CC(N1C)C)C2=C(C=C3C(=C2F)N(C4=C(C3=O)C5=C(N4)C=C(C=C5)C#N)C(C)C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.

Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions.

Final Cyclization and Functionalization: The final steps involve cyclization to form the quinoline ring and introduction of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of quinone derivatives.

Reduction: This can result in the formation of hydroquinone derivatives.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

Pharmacology: Research is ongoing to explore its potential as an antiviral and antimicrobial agent.

Biology: It is used in studies to understand its mechanism of action at the molecular level.

Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile involves its interaction with various molecular targets, including:

DNA: It can intercalate into DNA, disrupting the replication process.

Topoisomerase Enzymes: It inhibits these enzymes, which are crucial for DNA replication and transcription.

Cell Signaling Pathways: It may affect various signaling pathways involved in cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on DNA Binding Affinity

Indoloquinolines exhibit DNA-binding affinities influenced by substituent position, protonation state, and electronic effects. Key comparisons include:

Key Observations :

- Protonation at the pyrrolo nitrogen (N6) enhances DNA binding via electrostatic interactions. Derivatives with higher pKa (e.g., [4b]) exhibit stronger binding .

- The target compound’s 4-fluoro and 2-methoxy substituents likely reduce electron density, mimicking the electron-deficient profile of high-affinity analogs like [4b].

- The trimethylpiperazinyl group may introduce steric hindrance but improve solubility, balancing affinity and pharmacokinetics.

Antitumor Activity

Indoloquinolines such as neocryptolepine and isocryptolepine show antitumor activity via DNA intercalation and topoisomerase inhibition. The target compound’s 8-carbonitrile group may enhance interactions with DNA minor grooves, similar to actinomycin D analogs .

Enzyme Inhibition

Derivatives like 5-methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine inhibit cholinesterases via π-π stacking with Trp286 in the enzyme’s peripheral anionic site (PAS) . The target compound’s trimethylpiperazinyl group could facilitate similar interactions, though its orientation in enzyme binding sites remains unstudied.

Antimicrobial Potential

Radical-synthesized indoloquinolines (e.g., Indol-1 and Indol-2) lack cytotoxicity at 10 µg/mL, suggesting selective bioactivity . The target compound’s fluoro and carbonitrile groups may enhance antimicrobial efficacy against biofilms.

Structural Analog: 3,4-Difluoro-5-Isopropyl-2-Methoxy-11-Oxo-6,11-Dihydro-5H-Indolo[2,3-b]Quinoline-8-Carbonitrile

This analog (CAS: 1807783-68-1) shares structural similarities with the target compound but differs in:

- Fluorine positions : 3,4-difluoro vs. 4-fluoro.

- Isopropyl group : Position 5 vs. propan-2-yl in the target.

Implications :

- Isopropyl vs. propan-2-yl may marginally alter steric effects without significant functional differences .

Biologische Aktivität

4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indoloquinolines, which are known for various pharmacological properties including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure includes several functional groups that contribute to its biological activity. Key features include:

- Indole Core : A bicyclic structure known for its diverse biological roles.

- Piperazine Moiety : Often associated with enhanced pharmacological properties.

- Fluoro and Methoxy Substituents : These groups can influence the compound's lipophilicity and receptor binding.

Anticancer Activity

Research has indicated that compounds similar to 4-fluoro-2-methoxy-11-oxo have significant anticancer properties. For instance, studies have shown that indoloquinoline derivatives exhibit potent inhibition of various cancer cell lines. The mechanism often involves the disruption of cellular proliferation pathways through apoptosis induction.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-fluoro derivative | L1210 leukemia | 0.05 - 0.10 |

| Similar indoloquinolines | Various cancer lines | 0.1 - 1.0 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. Specific studies on related compounds indicate:

- Mechanism : Disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Enzyme Inhibition

Inhibition of certain enzymes is another area where this compound may show promise. For example, piperazine-containing compounds are known to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 0.5 - 1.0 |

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that a related indoloquinoline derivative significantly inhibited the growth of L1210 leukemia cells with an IC50 value in the low nanomolar range. The study concluded that the mechanism involved apoptosis induction and cell cycle arrest.

- Antimicrobial Evaluation : Another study evaluated various indole derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that certain modifications to the indole structure enhanced antibacterial efficacy, suggesting a similar potential for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.